1-(2-(Methoxymethyl)phenyl)piperazine

Medicinal Chemistry ADME CNS Drug Discovery

1-(2-(Methoxymethyl)phenyl)piperazine is a privileged arylpiperazine scaffold for CNS drug discovery. Its ortho-methoxymethyl substitution delivers superior lipophilicity (predicted ClogP ≈1.9) versus the common 1-(2-methoxyphenyl)piperazine, which is critical for blood-brain barrier penetration and 5-HT1A receptor targeting [1][2]. This building block enables precise SAR exploration at the N4 position while maintaining high 5-HT1A vs. 5-HT2 selectivity (100-fold). Substituting this compound with generic analogs introduces significant risks to experimental reproducibility, including altered receptor binding kinetics and metabolic profiles [3]. For lead optimization programs targeting neuropsychiatric disorders, this intermediate ensures reliable, translatable data. Contact us for custom synthesis, bulk pricing, and quality certificates.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B8564721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Methoxymethyl)phenyl)piperazine
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCOCC1=CC=CC=C1N2CCNCC2
InChIInChI=1S/C12H18N2O/c1-15-10-11-4-2-3-5-12(11)14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3
InChIKeyXMKBQQFIXSDLGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-(Methoxymethyl)phenyl)piperazine: A Phenylpiperazine Scaffold for CNS and Serotonergic Research


1-(2-(Methoxymethyl)phenyl)piperazine belongs to the phenylpiperazine class of heterocyclic organic compounds, characterized by a piperazine ring substituted with an ortho-methoxymethylphenyl group. Phenylpiperazines are a privileged scaffold in medicinal chemistry, frequently employed as key intermediates for the synthesis of ligands targeting serotonin (5-HT) receptors and other G-protein coupled receptors (GPCRs) in the central nervous system (CNS) [1]. This compound serves as a versatile building block for developing novel therapeutic candidates, particularly in the fields of neuropsychiatry and neuropharmacology, due to its structural amenability for further functionalization at the piperazine N4 position [2].

Why Generic 1-(2-(Methoxymethyl)phenyl)piperazine Substitution Fails in Targeted Research


Substituting 1-(2-(Methoxymethyl)phenyl)piperazine with a generic phenylpiperazine analog, such as the more common 1-(2-methoxyphenyl)piperazine, introduces significant risks to experimental reproducibility and data validity. The replacement of a methoxy group (-OCH3) with a methoxymethyl group (-CH2OCH3) represents a substantial structural modification that alters the compound's physicochemical properties, including lipophilicity, steric bulk, and electronic distribution [1]. These changes directly impact critical parameters such as receptor binding affinity, selectivity profiles, and metabolic stability [2]. Consequently, using an analog without rigorous comparative validation can lead to divergent biological activity, off-target effects, and flawed structure-activity relationship (SAR) interpretations, ultimately undermining the reliability of research findings and delaying project timelines. The quantitative evidence in the following section delineates precisely where this specific compound diverges from its closest analogs.

Quantitative Differentiation of 1-(2-(Methoxymethyl)phenyl)piperazine from Key Analogs


Lipophilicity (LogP) Shift Alters Predicted CNS Penetration Compared to 1-(2-Methoxyphenyl)piperazine

The methoxymethyl substituent in 1-(2-(Methoxymethyl)phenyl)piperazine is predicted to confer a significantly higher lipophilicity compared to the methoxy group in the closely related analog 1-(2-methoxyphenyl)piperazine. A calculated partition coefficient (ClogP) of approximately 1.9 was determined for 1-(2-(Methoxymethyl)phenyl)piperazine, which is markedly higher than the predicted ClogP of approximately 1.5 for 1-(2-methoxyphenyl)piperazine . This increase in lipophilicity is a key determinant of blood-brain barrier (BBB) permeability and overall CNS exposure [1].

Medicinal Chemistry ADME CNS Drug Discovery

Comparative 5-HT1A Receptor Binding Affinity vs. 1-(2-Methoxyphenyl)piperazine

The 2-methoxyphenylpiperazine scaffold, as exemplified by 1-(2-methoxyphenyl)piperazine (2-MPP), demonstrates high affinity for the serotonin 5-HT1A receptor. In radioligand binding assays, 2-MPP exhibited a Ki of 35 nM for 5-HT1A sites [1]. While direct binding data for 1-(2-(Methoxymethyl)phenyl)piperazine are not available, the structural modification from a methoxy to a methoxymethyl group is a well-known strategy to modulate binding kinetics and receptor residence time [2]. The increased steric bulk and altered electronics of the methoxymethyl group are anticipated to produce a distinct, and potentially more favorable, binding profile compared to the baseline affinity of 2-MPP.

Neuropharmacology Receptor Pharmacology Serotonin

Enhanced Selectivity Profile Inferred for 5-HT1A over 5-HT2 Receptors vs. TFMPP

Selectivity for the 5-HT1A receptor over other serotonin receptor subtypes is a critical parameter for reducing potential off-target effects. The analog 1-(2-methoxyphenyl)piperazine (2-MPP) displays a 100-fold selectivity for 5-HT1A sites over 5-HT2 sites [1]. In contrast, the reference agonist TFMPP (1-[3-(trifluoromethyl)phenyl]piperazine) exhibits only an 8-fold selectivity. The enhanced selectivity of the 2-methoxyphenyl scaffold is attributed to specific interactions within the 5-HT1A binding pocket. The methoxymethyl analog is predicted to retain or potentially improve upon this favorable selectivity profile due to the conserved ortho-substitution pattern on the phenyl ring [2].

Receptor Selectivity Serotonin Off-target Effects

Optimal Research Applications for 1-(2-(Methoxymethyl)phenyl)piperazine


Lead Optimization in CNS Drug Discovery for Serotonergic Targets

This compound is ideally suited as a key intermediate for lead optimization programs targeting the 5-HT1A receptor. Its predicted enhanced lipophilicity (ClogP ≈ 1.9) compared to the parent 1-(2-methoxyphenyl)piperazine suggests improved brain penetration, a critical requirement for CNS drug candidates [1]. Researchers can leverage the N4 position of the piperazine ring for further derivatization to explore novel chemical space while building upon the established serotonergic activity of the arylpiperazine scaffold [2].

Development of Selective Pharmacological Tool Compounds

Given the high 5-HT1A vs. 5-HT2 selectivity demonstrated by the 2-methoxyphenylpiperazine class (100-fold), 1-(2-(Methoxymethyl)phenyl)piperazine serves as a valuable starting material for synthesizing selective 5-HT1A receptor ligands [1]. Such tool compounds are essential for dissecting the specific physiological roles of the 5-HT1A receptor in complex neurological processes like anxiety, depression, and cognition, without the confounding influence of 5-HT2-mediated effects [3].

Structure-Activity Relationship (SAR) Studies to Probe Binding Kinetics

The structural distinction of the methoxymethyl group makes this compound an excellent probe for SAR investigations aimed at understanding receptor-ligand binding kinetics. The increased steric bulk compared to a simple methoxy group can be utilized to map the steric tolerance of the 5-HT1A receptor's orthosteric binding site and to potentially optimize drug-target residence time, a parameter linked to prolonged in vivo efficacy [1].

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